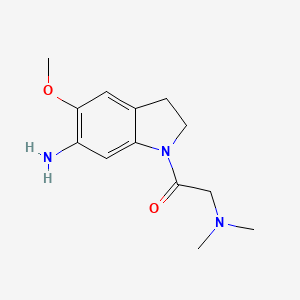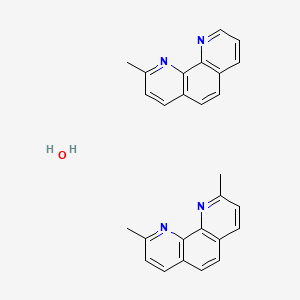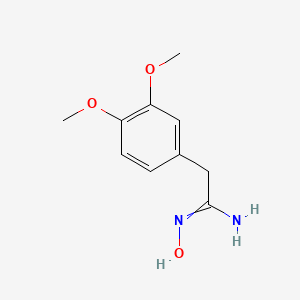![molecular formula C22H32N2O10 B7934685 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate](/img/structure/B7934685.png)
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate oxalate is an intriguing organic compound. Its structure combines tert-butyl, methyl, and pyrrolidine units, making it a valuable entity in various chemical contexts. The presence of methoxy groups also enhances its reactivity, making it suitable for diverse synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate typically involves the protection of amino groups, selective alkylation, and subsequent introduction of functional groups. Careful control of reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to achieve the desired configuration and purity.
Industrial Production Methods: Industrial production might leverage continuous flow chemistry techniques to enhance yield and efficiency. This includes high-throughput screening of reaction conditions, ensuring scalability, and minimizing waste generation. Reactors designed for high-pressure and high-temperature conditions can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate undergoes various reactions including:
Oxidation: Transforming methoxy groups to aldehydes or carboxylates.
Reduction: Hydrogenation of double bonds, if present.
Substitution: Nucleophilic substitution on the aromatic ring or at the pyrrolidine nitrogen.
Common Reagents and Conditions: Reagents such as palladium catalysts for hydrogenation, chromic acid for oxidation, and methylating agents for substitution are commonly employed. Reaction conditions vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed: Major products can include derivatives with altered functional groups, such as carboxylates from oxidation or secondary amines from reduction reactions.
Scientific Research Applications
Chemistry: As a precursor in the synthesis of complex organic molecules, it serves as an intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: Used in biochemical studies to elucidate enzyme-substrate interactions, especially those involving amine and carboxylate functionalities.
Medicine: Potentially employed in drug development for targeting specific receptors or enzymes due to its unique structural attributes.
Industry: Its derivatives find use as specialty chemicals in polymers and advanced materials, offering functionalities for coatings, adhesives, and sealants.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interacting with enzymes and proteins, modifying their activity by binding to active sites or altering conformations.
Pathways Involved: It can participate in metabolic pathways involving amine and carboxylate metabolism, influencing biochemical cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other compounds like tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate or 2-methyl 4-(dimethoxybenzylamino)pyrrolidine dicarboxylate share structural similarities.
Uniqueness: What sets 1-tert-Butyl 2-methyl (2S,4S)-4-[(3,4-dimethoxybenzyl)amino]pyrrolidine-1,2-dicarboxylate apart is its combination of tert-butyl and methoxybenzyl groups, providing unique reactivity patterns and enhanced stability under various conditions.
Hope that hits the mark for what you needed. What’s next on the agenda?
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3,4-dimethoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6.C2H2O4/c1-20(2,3)28-19(24)22-12-14(10-15(22)18(23)27-6)21-11-13-7-8-16(25-4)17(9-13)26-5;3-1(4)2(5)6/h7-9,14-15,21H,10-12H2,1-6H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTRJKIZJOYEGP-YYLIZZNMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)NCC2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7934613.png)
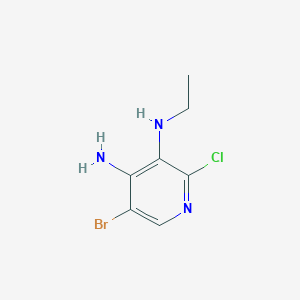
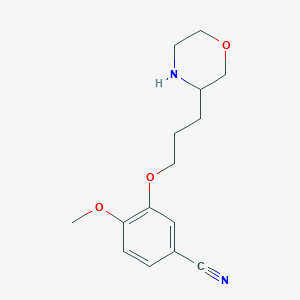
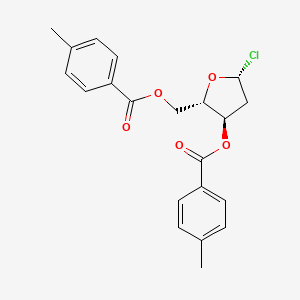
![[(2S)-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] 2-amino-3-methylbutanoate](/img/structure/B7934652.png)
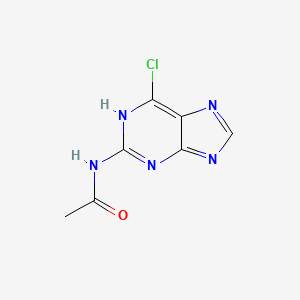
![potassium;5,7-dimethyl-4-oxo-1H-pyrido[2,3-d]pyrimidine-2-thiolate](/img/structure/B7934670.png)
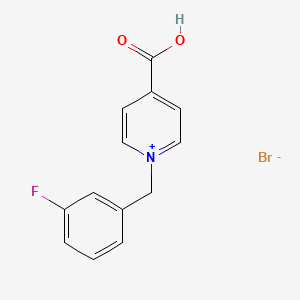
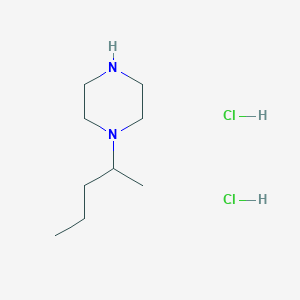

![2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B7934690.png)
